molecular formula C22H22N2O B6965008 2-(4-cyanophenyl)-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)acetamide

2-(4-cyanophenyl)-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)acetamide

Cat. No.: B6965008
M. Wt: 330.4 g/mol
InChI Key: ACTQQKPHNCOEFA-UHFFFAOYSA-N
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Description

2-(4-cyanophenyl)-N-(13-tricyclo[82103,8]trideca-3,5,7-trienyl)acetamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyanophenyl)-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)acetamide typically involves multiple steps. The starting materials often include tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one and 4-cyanophenylacetic acid. The reaction conditions usually require the presence of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, followed by cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyanophenyl)-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-(4-cyanophenyl)-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-cyanophenyl)-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one
  • Tricyclo[8.2.1.03,8]trideca-3,5,7-triene-13-thiol

Uniqueness

2-(4-cyanophenyl)-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)acetamide is unique due to its specific tricyclic structure and the presence of both a cyano group and an acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-cyanophenyl)-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c23-14-16-7-5-15(6-8-16)11-21(25)24-22-19-9-10-20(22)13-18-4-2-1-3-17(18)12-19/h1-8,19-20,22H,9-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTQQKPHNCOEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3=CC=CC=C3CC1C2NC(=O)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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